2-Amino-5,5,5-trifluoropentanoic acid hydrochloride
Overview
Description
2-Amino-5,5,5-trifluoropentanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is particularly interesting due to its structural similarity to naturally occurring amino acids, making it a valuable tool in drug development and peptide research .
Scientific Research Applications
2-Amino-5,5,5-trifluoropentanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Incorporated into peptides to study protein interactions and functions.
Medicine: Potential use in drug development due to its enhanced metabolic stability and activity.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride are promising. It is widely used in drug development and peptide research . Its potential in the modern drug design is pronounced due to its fluorine-containing α- and β-AAs, which are considered to have pharmaceutical potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride can be achieved through dynamic kinetic resolution of the corresponding racemate . One practical method involves the use of a mixture of Ac-AA and 6 N hydrochloric acid, heated at 100°C for 4 hours . This process yields the hydrochloric salt of the compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the dynamic kinetic resolution method suggests it could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5,5-trifluoropentanoic acid hydrochloride undergoes various chemical reactions, including substitution and condensation reactions .
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid and other standard organic solvents . The reaction conditions typically involve elevated temperatures and controlled pH levels .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and research .
Comparison with Similar Compounds
Similar Compounds
Norvaline: A naturally occurring amino acid that is structurally similar to 2-Amino-5,5,5-trifluoropentanoic acid.
Avagacestat: A gamma-secretase inhibitor that also contains fluorinated amino acid derivatives.
Uniqueness
The uniqueness of 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride lies in its combination of fluorine atoms and amino acid structure, which provides enhanced stability and activity compared to non-fluorinated analogues .
Properties
IUPAC Name |
2-amino-5,5,5-trifluoropentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCJLJVSWUYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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